![molecular formula C21H20N2O3 B15125611 cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl: is a complex organic compound with a molecular formula of C23H24N2O3 This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl typically involves the reaction of isoindole derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction environments is crucial to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Its ability to interact with various biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings .
作用机制
The mechanism of action of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
相似化合物的比较
- cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
- 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Uniqueness: The uniqueness of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets .
属性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26) |
InChI 键 |
KXPNXMHTVGJNIW-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


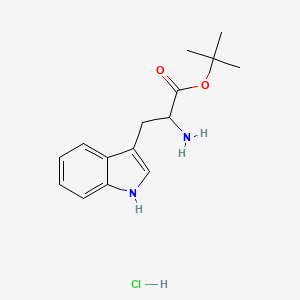
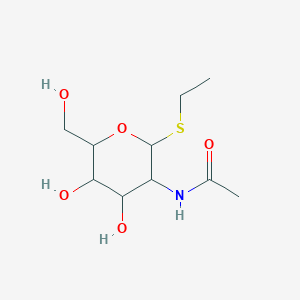
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)

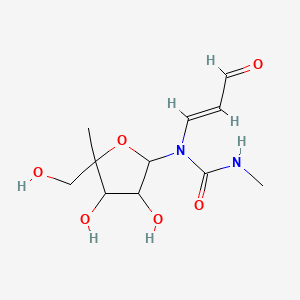
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
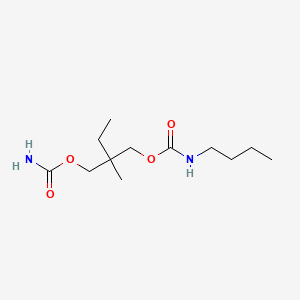
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
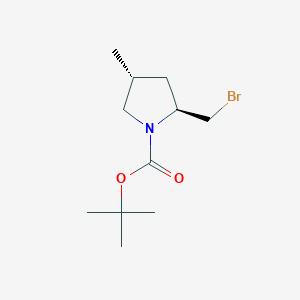
![6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15125605.png)
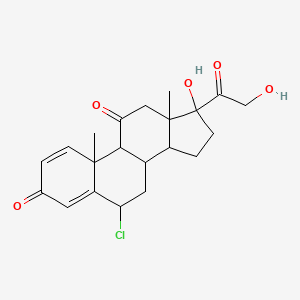
![8-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15125621.png)
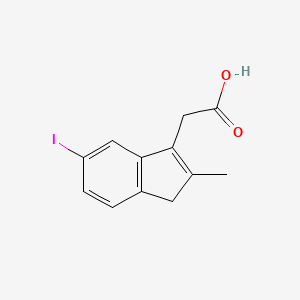
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
